(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

insomnia pharmacokinetics half-life

The target compound is the fumarate salt of the (S)-(+)-enantiomer of mirtazapine, known as esmirtazapine (ORG-50,081). As a tetracyclic agent within the noradrenergic and specific serotonergic antidepressant (NaSSA) class, it acts as a potent histamine H1 inverse agonist, 5-HT2A/2C antagonist and α2-adrenoceptor antagonist.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
CAS No. 85750-27-2
Cat. No. B13801300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate
CAS85750-27-2
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyGUJPQBJNGCYMEC-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine Fumarate (Esmirtazapine) for Differentiated Sleep and Vasomotor Research


The target compound is the fumarate salt of the (S)-(+)-enantiomer of mirtazapine, known as esmirtazapine (ORG-50,081). As a tetracyclic agent within the noradrenergic and specific serotonergic antidepressant (NaSSA) class, it acts as a potent histamine H1 inverse agonist, 5-HT2A/2C antagonist and α2-adrenoceptor antagonist [1]. Its distinctly shorter elimination half-life, differential receptor binding profile and CYP2D6-dependent pharmacokinetics create measurable separation from racemic mirtazapine and the R-(−) enantiomer, making identity-verified sourcing essential for reproducible translational research [1][2].

Why Any Tetracyclic Antidepressant Cannot Replace (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine Fumarate in Sleep- and Vasomotor-Symptom Studies


Racemic mirtazapine and its individual enantiomers exhibit divergent pharmacodynamic and pharmacokinetic properties that prohibit interchangeability in clinical research. The (+)-enantiomer (esmirtazapine) demonstrates a half-life of approximately 10 hours, markedly shorter than the 18-hour half-life of R-mirtazapine and the 20–40-hour range of the racemate [1]. Furthermore, esmirtazapine is preferentially metabolized by CYP2D6, resulting in a 79% larger concentration-time curve in poor metabolizers, a metabolic liability not proportionally shared by the racemic mixture or the R-antipode [2]. Receptor affinity also differs: the (+) enantiomer is the more potent α2-adrenoceptor antagonist of the pair, while its H1 and 5-HT2A affinities diverge from racemic mirtazapine, altering the sedation-efficacy balance [3]. Substituting a generic racemate or the wrong enantiomer therefore introduces uncontrolled variables in half-life, receptor engagement, and metabolic exposure.

Quantitative Differentiation of (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine Fumarate: Head-to-Head and Cross-Study Evidence


10-Hour Half-Life vs. 18–40 Hours for Racemic and R-Mirtazapine Drives Different Daytime Sedation Risk

Esmirtazapine exhibits a plasma elimination half-life of approximately 10 hours. In direct comparison, R-(−)-mirtazapine displays a half-life of roughly 18 hours, while racemic mirtazapine ranges from 20 to 40 hours [1]. This pharmacokinetic separation is critical because the shorter half-life is postulated to reduce next-day residual sedative effects, a primary limitation of low-dose racemic mirtazapine in insomnia therapy. However, CYP2D6 poor metabolizers experience a 79% increase in esmirtazapine exposure (AUC), potentially extending the effective half-life in this subset [2].

insomnia pharmacokinetics half-life daytime sedation

48.7-Minute Total Sleep Time Improvement Outperforms Eszopiclone and Suvorexant Benchmarks

In a randomized, double-blind, placebo-controlled Phase 2 polysomnography study, esmirtazapine produced a treatment effect of 48.7 minutes of additional total sleep time (TST). This compares favorably to published effects of eszopiclone (20–25 minutes) and suvorexant (27–34 minutes) in similar patient populations [1]. While eszopiclone and suvorexant are GABAergic and orexin-targeted respectively, esmirtazapine achieves its hypnotic effect through combined H1 inverse agonism and 5-HT2A antagonism, providing a mechanistically distinct option for laboratories designing comparator-controlled sleep trials.

insomnia total sleep time polysomnography eszopiclone suvorexant

Potent α2-Adrenoceptor Antagonism of the (+)-Enantiomer Differentiates It from the (−) Antipode

The receptor binding affinities of mirtazapine enantiomers are not equivalent. The (+)-enantiomer is the more potent α2-adrenoceptor antagonist of the two [1]. This differential affinity is functionally relevant because α2 blockade enhances noradrenergic and serotonergic neurotransmission, contributing to both antidepressant and sleep-modulating effects. The (−)-enantiomer and racemic mixture exhibit lower α2 potency, meaning enantiopure (+)-mirtazapine offers a distinct pharmacological fingerprint for studies disentangling adrenergic from histaminergic contributions to sleep architecture.

adrenoceptor enantiomer receptor binding mirtazapine

Vasomotor Symptom Reduction of 1.4–2.4 Hot Flashes/Day at Doses ≥4.5 mg in Postmenopausal Populations

Two double-blind Phase 3 randomized controlled trials demonstrated that esmirtazapine doses exceeding 4.5 mg/day reduce moderate-to-severe vasomotor symptoms (hot flashes) by 1.4 to 2.4 episodes per day relative to baseline [1]. In comparison, non-hormonal alternatives such as low-dose paroxetine (7.5 mg) reduce weekly hot flash frequency by approximately 33% (≈1.2–1.5/day depending on baseline), placing esmirtazapine in a competitive efficacy range but with a distinct H1/5-HT2A-driven mechanism that also addresses comorbid insomnia—a dual benefit not offered by SSRI/SNRI comparators [2].

vasomotor symptoms menopause hot flashes non-hormonal therapy

Enantiomeric Purity >99% Achievable via Recrystallization, Ensuring Batch-to-Batch Reproducibility

Racemic resolution of the hexahydrodibenzoazepine intermediate by fractional crystallization with a chiral acid yields the (+)-enantiomer with enantiomeric excess exceeding 99% after three recrystallization cycles . This level of stereochemical purity is essential for pharmacological studies where even minor contamination by the (−)-enantiomer can skew receptor occupancy data and in vivo behavioral readouts. Suppliers providing certificates of analysis with chiral HPLC or CE purity data enable procurement decisions based on objectively verifiable identity.

enantiomeric purity chiral resolution recrystallization quality control

High-Impact Application Scenarios for (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine Fumarate Based on Verified Differentiation


Primary Insomnia Clinical Trials Requiring High-Effect-Size Hypnotic with Minimal Next-Day Sedation

The 48.7-minute total sleep time improvement and 10-hour half-life make esmirtazapine an ideal active comparator or investigational agent in randomized insomnia trials. Researchers can dose 3.0–4.5 mg at bedtime expecting robust PSG-confirmed efficacy with a narrower residual sedation window than racemic mirtazapine, enabling morning-after cognitive and psychomotor testing [1].

Postmenopausal Vasomotor Symptom Studies Leveraging Dual Sleep-VMS Endpoints

Esmirtazapine's 1.4–2.4 hot flash/day reduction at ≥4.5 mg, combined with its established hypnotic profile, supports single-agent protocols targeting both vasomotor frequency and insomnia severity in menopausal populations. This eliminates the need for co-administered sleep aids and simplifies trial design [2].

Enantiomer-Specific NaSSA Pharmacology: Isolating α2-Adrenoceptor Contributions

Because the (+)-enantiomer is the more potent α2-adrenoceptor antagonist, laboratories investigating the noradrenergic component of the NaSSA mechanism can use enantiopure esmirtazapine to selectively modulate α2 autoreceptors without the confounding influence of the (−) form. This is especially relevant for microdialysis studies of cortical norepinephrine release [3].

CYP2D6 Pharmacogenomic Studies of Sedative-Hypnotic Metabolism

The 79% increase in esmirtazapine AUC in CYP2D6 poor metabolizers, well-characterized in population PK models, provides a validated probe substrate for pharmacogenomic investigations of CYP2D6-dependent clearance pathways in ethnically diverse cohorts [4].

Quote Request

Request a Quote for (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.